Naphthalene, 1,8-bis(methylseleno)-
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Overview
Description
Naphthalene, 1,8-bis(methylseleno)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two methylseleno groups attached to the 1 and 8 positions of the naphthalene ring
Preparation Methods
The synthesis of naphthalene, 1,8-bis(methylseleno)- typically involves the reaction of naphthalene with methylselenol in the presence of a suitable catalyst. One common method is the oxidative Se-dealkylation reaction, where 1,8-bis(methylseleno)naphthalene is reacted with benzoyl peroxide or carboxylic acid anhydrides . This reaction is induced by peri-selenium participation, which facilitates the formation of the desired product.
Chemical Reactions Analysis
Naphthalene, 1,8-bis(methylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as benzoyl peroxide, leading to the formation of Se-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include benzoyl peroxide, carboxylic acid anhydrides, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, 1,8-bis(methylseleno)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.
Biology: The compound’s unique properties make it a valuable tool for investigating biological processes involving selenium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of naphthalene, 1,8-bis(methylseleno)- involves the participation of selenium atoms in various chemical reactions. The peri-selenium participation facilitates oxidative Se-dealkylation reactions, leading to the formation of Se-oxides . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the selenium atoms.
Comparison with Similar Compounds
Naphthalene, 1,8-bis(methylseleno)- can be compared with other similar compounds, such as:
1,8-Bis(dimethylamino)naphthalene:
Naphtho[1,8-b,c]-1,5-diselenocin: This compound undergoes similar oxidative Se-dealkylation reactions and is used in similar research applications.
The uniqueness of naphthalene, 1,8-bis(methylseleno)- lies in its specific reactivity and the role of selenium atoms in its chemical behavior.
Properties
CAS No. |
61960-88-1 |
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Molecular Formula |
C12H12Se2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
1,8-bis(methylselanyl)naphthalene |
InChI |
InChI=1S/C12H12Se2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 |
InChI Key |
WZFYFTNKLOCBGY-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC2=C1C(=CC=C2)[Se]C |
Origin of Product |
United States |
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